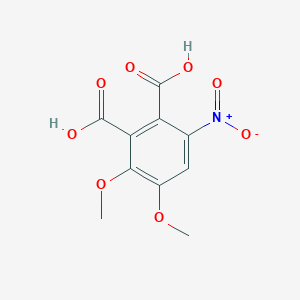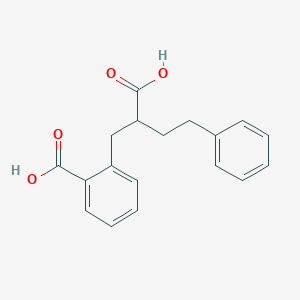
2-Methylpropane-1,1-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropane-1,1-diyl diacetate, also known as methacrolein diacetate or methallylidene diacetate, is an organic compound with the molecular formula C8H12O4. It is a diester derived from acetic acid and 2-methylpropane-1,1-diol. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropane-1,1-diyl diacetate can be synthesized through the esterification of 2-methylpropane-1,1-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-methylpropane-1,1-diol and acetic anhydride, are mixed in a reactor with a catalyst. The reaction mixture is heated to the desired temperature, and the product is separated and purified using distillation columns.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropane-1,1-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylpropane-1,1-diol and acetic acid.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diacetate into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: 2-Methylpropane-1,1-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Applications De Recherche Scientifique
2-Methylpropane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methylpropane-1,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and 2-methylpropane-1,1-diol, which can further participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propene-1,1-diol, 2-methyl-, diacetate: Similar in structure but with different reactivity and applications.
2-Methylenepropane-1,3-diyl diacetate: Another diacetate with distinct chemical properties and uses.
2-Hydroxypropane-1,3-diyl diacetate: Differing in the position of functional groups, leading to unique reactivity.
Uniqueness
2-Methylpropane-1,1-diyl diacetate is unique due to its specific ester structure, which imparts distinct chemical reactivity and applications. Its ability to undergo hydrolysis, oxidation, and reduction reactions makes it a versatile compound in various chemical processes.
Propriétés
Numéro CAS |
6283-77-8 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
(1-acetyloxy-2-methylpropyl) acetate |
InChI |
InChI=1S/C8H14O4/c1-5(2)8(11-6(3)9)12-7(4)10/h5,8H,1-4H3 |
Clé InChI |
YZJNLSNJLRWSOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
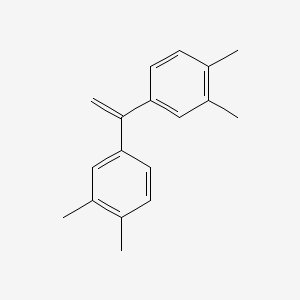
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
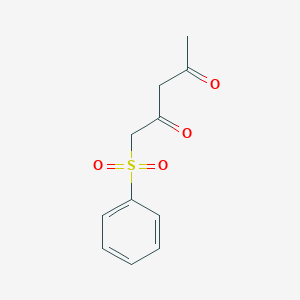

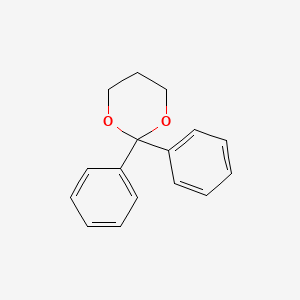
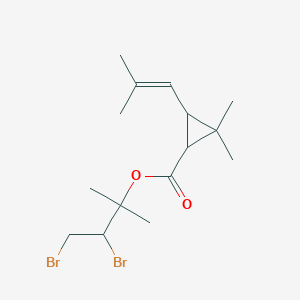
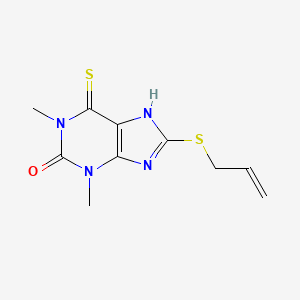

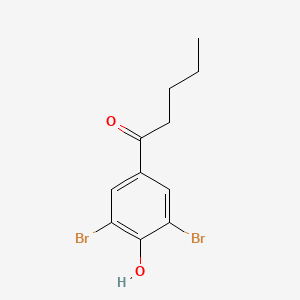
![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
